N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide is a significant metabolite of tamoxifen, a well-known drug used primarily in the treatment of breast cancer. This compound is formed through the metabolic pathways involving cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which convert tamoxifen into its primary metabolites, including N-desmethyl-tamoxifen and 4-hydroxy-tamoxifen. The glucuronidation process further modifies these metabolites, enhancing their solubility and facilitating their excretion from the body.
Tamoxifen is synthesized from triphenylethylene and has been used clinically since the 1970s. The metabolic pathways leading to N-desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide involve various enzymes, with human liver microsomes playing a crucial role in the glucuronidation process. This compound is primarily identified in human plasma and urine following tamoxifen administration.
N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide falls under the category of glucuronides, which are conjugates formed by the addition of glucuronic acid to various substrates. It is classified as a phase II metabolite due to its formation through conjugation reactions that increase water solubility and facilitate elimination.
The synthesis of N-desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide typically occurs via enzymatic reactions involving uridine diphosphate-glucuronosyltransferases (UGTs). Specifically, UGT1A4 has been identified as a key enzyme responsible for catalyzing the glucuronidation of 4-hydroxy-tamoxifen, leading to the formation of this glucuronide.
The molecular formula for N-desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide can be represented as . Its structure includes:
The compound's molecular weight is approximately 399.43 g/mol. Its structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its functional groups and connectivity.
N-desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide participates in several chemical reactions, primarily involving:
The stability of this glucuronide can vary depending on pH and temperature, influencing its hydrolysis rate. Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are commonly used to monitor these reactions.
The mechanism by which N-desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide exerts its effects involves:
Studies indicate that while N-desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide has lower estrogenic activity compared to other metabolites, it plays a role in modulating the pharmacokinetics of tamoxifen therapy.
N-desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide is typically a white to off-white solid at room temperature. Its solubility profile indicates high solubility in water due to the presence of hydrophilic glucuronic acid.
N-desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide is primarily utilized in pharmacokinetic studies to understand tamoxifen metabolism better. It serves as a marker for assessing the efficacy and safety profiles of tamoxifen therapy in breast cancer patients. Additionally, its formation can provide insights into individual variability in drug metabolism due to genetic polymorphisms affecting UGT enzyme activity.
Tamoxifen functions as a prodrug that requires extensive biotransformation to exert its therapeutic effects against estrogen receptor-positive (ER+) breast cancer. The metabolic activation pathway produces several pharmacologically active metabolites with significantly enhanced antiestrogenic potency:
Table 1: Relative Anti-Estrogenic Potency of Tamoxifen and Key Metabolites
Compound | Relative ER Binding Affinity | Plasma Concentration (nM)* | Primary Metabolic Route |
---|---|---|---|
Tamoxifen | 1x | 300-600 | CYP3A4-mediated demethylation |
N-Desmethyltamoxifen | 0.1x | 600-1500 | CYP2D6 hydroxylation |
4-Hydroxytamoxifen | 100x | 5-10 | UGT-mediated glucuronidation |
Endoxifen | 100x | 30-90 | UGT-mediated glucuronidation |
Typical steady-state concentrations during 20 mg/day tamoxifen therapy [2] [3] [9] |
The therapeutic efficacy of tamoxifen correlates strongly with circulating concentrations of endoxifen, which is formed predominantly via CYP2D6-mediated oxidation of N-desmethyltamoxifen. Patients with deficient CYP2D6 activity due to genetic polymorphisms or drug interactions exhibit significantly lower endoxifen concentrations and experience higher breast cancer recurrence rates [3] [9]. This pharmacogenetic relationship underscores the critical importance of tamoxifen's metabolic pathway to its clinical effectiveness against hormone-responsive malignancies.
Tamoxifen undergoes extensive hepatic metabolism through sequential phase I and phase II reactions:
Phase I Metabolism (Cytochrome P450-Mediated):
Phase II Metabolism (UGT-Mediated Conjugation):The UDP-glucuronosyltransferase (UGT) enzyme family catalyzes the conjugation of glucuronic acid to phase I metabolites, forming water-soluble glucuronides that are readily excreted. This process predominantly targets the hydroxyl groups of tamoxifen metabolites:
Table 2: UGT Isoforms Involved in Tamoxifen Metabolite Glucuronidation
UGT Isoform | Primary Site | Substrate Specificity | Genetic Variants Affecting Activity |
---|---|---|---|
UGT1A4 | Liver | N-glucuronidation of tertiary amines | Pro24Thr, Leu48Val |
UGT2B7 | Liver, extrahepatic | O-glucuronidation of phenolic metabolites | His268Tyr |
UGT1A8 | GI tract | O-glucuronidation of hydroxytamoxifen | Various polymorphisms |
UGT1A10 | GI tract | O-glucuronidation of hydroxytamoxifen | Various polymorphisms |
UGT2B15 | Liver | O-glucuronidation of hydroxytamoxifen | Asp85Tyr, Lys523Thr |
UGT2B17 | Liver | Androgen glucuronidation | Gene deletion polymorphism |
N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide specifically forms through the action of UGT2B7 and UGT2B15 on the phenolic 3-hydroxy group of N-desmethyl-3-hydroxy tamoxifen. Unlike 4-hydroxylated metabolites, the 3-hydroxy position does not participate in estrogen receptor binding but provides an efficient site for glucuronide conjugation. This regioselectivity demonstrates the sophisticated substrate specificity of UGT enzymes toward different positional isomers of hydroxylated tamoxifen metabolites [2] [7].
Glucuronidation serves as the primary detoxification and elimination pathway for tamoxifen and its active metabolites through several mechanisms:
Pharmacological Deactivation: Conjugation dramatically reduces the affinity of active metabolites for estrogen receptors. The bulky glucuronide moiety sterically hinders interaction with the ligand-binding domain, decreasing antiestrogenic potency by >100-fold compared to the unconjugated compounds [2] [7].
Enhanced Elimination: The addition of glucuronic acid significantly increases the hydrophilicity of tamoxifen metabolites, facilitating their excretion:
Genetic polymorphisms in UGT genes significantly influence the efficiency of this detoxification pathway. The UGT2B7 His268Tyr polymorphism (rs7439366) is associated with reduced O-glucuronidation activity toward 4-hydroxytamoxifen and endoxifen. Individuals homozygous for the 268Tyr allele exhibit significantly higher 4-OH-TAM/4-OH-TAM-O-glucuronide and 4-OH-TAM/4-OH-TAM-N-glucuronide ratios, indicating impaired conjugation efficiency (p=0.005 and p=0.003, respectively) [7]. Conversely, the UGT2B15 Lys523Thr variant is associated with increased glucuronidation activity, resulting in higher plasma concentrations of 4-OH-tamoxifen-O-glucuronide and endoxifen-glucuronide (p=0.023 and p=0.025, respectively) [7].
Table 3: Impact of UGT Genetic Variants on Tamoxifen Glucuronidation Efficiency
UGT Polymorphism | Effect on Enzyme Function | Impact on Glucuronide Metabolites | Clinical Implications |
---|---|---|---|
UGT1A4 Leu48Val | Decreased activity | Reduced N-glucuronide formation | Potential for prolonged drug activity |
UGT2B7 His268Tyr | Decreased O-glucuronidation | Lower 4-OH-TAM-O-glucuronide and endoxifen-O-glucuronide | Increased active metabolite exposure |
UGT2B15 Lys523Thr | Increased activity | Higher 4-OH-TAM-O-glucuronide | Enhanced metabolite clearance |
UGT2B17 gene deletion | Compensatory regulation | Increased 4-OH-TAM-N-glucuronide | Altered elimination patterns |
The formation of N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide represents a particularly significant elimination pathway for several reasons. Unlike 4-hydroxylated metabolites that possess high antiestrogenic activity, 3-hydroxy metabolites exhibit lower receptor affinity, making their conjugation less likely to directly impact therapeutic efficacy. However, efficient glucuronidation of these metabolites prevents their further oxidation to potentially reactive quinone intermediates that could cause oxidative stress or form DNA adducts [6]. Additionally, recent research indicates that tamoxifen and its metabolites may inhibit UGT2B enzymes, particularly UGT2B1 (rat homolog of human UGT2B7), leading to disrupted estrogen homeostasis. This inhibition occurs through hydrophobic interactions and π-π stacking with the enzyme's active site, potentially contributing to estrogen imbalance and related adverse effects during long-term tamoxifen therapy [6].
The comprehensive characterization of N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide has enabled its use as a reference standard in analytical method development and validation for therapeutic drug monitoring. Its commercial availability facilitates quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of tamoxifen products, ensuring accurate quantification of tamoxifen's metabolic profile in clinical samples [1] [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0